molecular formula C20H26O3Si B8158850 [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde

[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde

Cat. No.: B8158850
M. Wt: 342.5 g/mol
InChI Key: ZLOVZXQEQOSNLE-UHFFFAOYSA-N
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Description

[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde is a chemical compound that features a tert-butyl-diphenyl-silanyloxy group attached to an ethoxy-acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde typically involves the protection of hydroxyl groups using tert-butyl-diphenylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are generally mild, and the protecting group is introduced selectively to the least hindered hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., tetrabutylammonium fluoride).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Hydroxyl compounds.

Scientific Research Applications

[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde primarily involves the protection of hydroxyl groups. The tert-butyl-diphenylsilyl group provides steric hindrance, which increases the stability of the protected hydroxyl group against acidic and nucleophilic conditions . This stability allows for selective deprotection and further functionalization in multi-step synthetic processes.

Properties

IUPAC Name

2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-14H,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOVZXQEQOSNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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